Triphenyltin fluoride

Thermal Stability Material Science High-Temperature Formulations

Triphenyltin fluoride (TPTF) is the only triphenyltin derivative that combines a melting point >281°C, thermal decomposition at 357°C, and hydrolytic stability rating 4 (no reaction with water). This unique profile makes it essential for high-temperature biocidal plastics, moisture-resistant antifouling paints, and as an irreplaceable phase-transfer catalyst for fluorination using KF. Avoid performance failures caused by substituting hydrolytically unstable triphenyltin chloride (rating 7). Choose TPTF for applications demanding thermal endurance, hydrolytic inertness, and reliable fluoride transfer.

Molecular Formula C18H15FSn
Molecular Weight 369 g/mol
CAS No. 379-52-2
Cat. No. B1207984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyltin fluoride
CAS379-52-2
Synonymsfluorotriphenylstannane
TPTF
triphenyl tin fluoride
triphenyltin fluoride
Molecular FormulaC18H15FSn
Molecular Weight369 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)F
InChIInChI=1S/3C6H5.FH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
InChIKeyJBYRKMGOSFMHRL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenyltin Fluoride (CAS 379-52-2): A High-Melting, Hydrolytically Stable Organotin Compound with Differentiated Biocidal and Catalytic Utility


Triphenyltin fluoride (CAS 379-52-2), also known as fentin fluoride or fluorotriphenylstannane, is an organotin compound with the molecular formula C18H15FSn and a molecular mass of 369.02 g/mol [1]. It belongs to the fentin class of triphenyltin compounds characterized by the (C6H5)3SnX structure, where the anionic group X critically governs physicochemical properties and application performance [2]. This compound is distinguished by its high thermal stability (melting point >281°C, decomposes at 357°C) and notable hydrolytic stability (Hydrolytic Sensitivity rating 4: no reaction with water under neutral conditions), which differentiates it from its chloride, hydroxide, and acetate analogs [3].

Why Triphenyltin Fluoride (CAS 379-52-2) Cannot Be Substituted by Generic Triphenyltin Analogs in Aqueous, Thermal, or Catalytic Applications


The interchangeability of triphenyltin compounds (e.g., chloride, hydroxide, acetate, fluoride) is a common misconception in procurement and formulation. The anionic ligand (X in (C6H5)3SnX) is not merely a counterion but a critical determinant of hydrolytic stability, thermal tolerance, and specific catalytic or biocidal performance [1]. For instance, triphenyltin chloride (Hydrolytic Sensitivity 7) reacts slowly with moisture and hydrolyzes in water, whereas triphenyltin fluoride (Hydrolytic Sensitivity 4) exhibits no reaction with water under neutral conditions . Similarly, the fluoride analog's uniquely high melting point (>281°C, decomposing at 357°C) enables applications where other triphenyltin species (e.g., chloride at 105°C, hydroxide at 118-122°C) would melt or degrade [2][3]. Furthermore, only the fluoride derivative functions as an efficient phase-transfer cocatalyst in fluorination reactions, a role its chloride and hydroxide counterparts cannot fulfill [4]. Generic substitution therefore introduces performance risks that can only be mitigated by selecting the precise compound matched to the application's physicochemical demands.

Triphenyltin Fluoride (CAS 379-52-2): Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Triphenyltin Fluoride vs. Triphenyltin Chloride: 2.7-Fold Higher Melting Point and 175°C Greater Thermal Stability

Triphenyltin fluoride exhibits a melting point exceeding 281°C and decomposes at 357°C, while triphenyltin chloride melts at 105-108°C. This represents an absolute difference of at least 173°C in melting point and a 2.7-fold increase in thermal stability before phase transition [1][2]. The hydroxide analog melts even lower, at 118-122°C [3]. This thermal stability is critical for applications requiring high-temperature processing or storage, such as thermoset antifouling coatings, catalyst preparation, and thermally demanding biocidal formulations .

Thermal Stability Material Science High-Temperature Formulations

Triphenyltin Fluoride vs. Triphenyltin Chloride: Superior Hydrolytic Stability (No Reaction vs. Slow Reaction with Water)

Triphenyltin fluoride has a Hydrolytic Sensitivity rating of 4, defined as 'no reaction with water under neutral conditions', while triphenyltin chloride is rated 7, defined as 'reacts slowly with moisture/water' and is known to hydrolyze to triphenyltin hydroxide in aqueous environments . This difference in hydrolytic susceptibility directly impacts formulation stability, leaching behavior in marine antifouling paints, and storage shelf-life in humid environments [1]. The fluoride analog's resistance to hydrolysis ensures consistent performance in aqueous or moisture-exposed applications, whereas the chloride's reactivity can lead to premature degradation and altered release kinetics [2].

Hydrolytic Stability Aqueous Formulations Environmental Persistence Storage Stability

Triphenyltin Fluoride vs. Tributyltin Fluoride (TBTF): 2-Fold Increase in Antifouling Protection Duration (24 Months vs. 12 Months)

In a direct comparative study of antifouling paint formulations using identical vinyl binders, paints based on triphenyltin fluoride (TPTF) or TPTF/TBTF mixtures provided satisfactory bioactivity for a 24-month immersion period, whereas tributyltin fluoride (TBTF) alone provided only 12 months of protection [1][2]. This represents a 2-fold (100%) increase in service life under the same binder conditions. The study attributed the difference to the solubility and leaching characteristics of the toxicants in seawater and their interaction with the binder matrix [3]. Additionally, the critical leaching rate to prevent algal fouling for TPTF was determined to be at least 5 μg Sn/cm²/day (0.6 μg/m²/s), providing a quantitative benchmark for formulation optimization [4].

Marine Antifouling Biocide Leaching Coating Longevity Environmental Management

Triphenyltin Fluoride vs. Other Triphenyltin Halides: Exclusive Function as a Phase-Transfer Cocatalyst Enabling Efficient Alkyl Fluoride Synthesis

Triphenyltin fluoride uniquely enables phase-transfer catalyzed (PTC) fluorination of alkyl halides and sulfonates with solid KF, a reaction that proceeds efficiently only when this specific compound is used as a cocatalyst [1]. The mechanism involves continuous formation of difluorotriphenylstannate anion ([Ph3SnF2]⁻), which, as a tetraalkylammonium salt, enters the organic phase and reacts with alkyl halides to produce alkyl fluorides [2]. This method has been successfully applied to the synthesis of 1,1-difluoroalkanes from 1,1-bis-triflates, demonstrating synthetic utility for fluorinated pharmaceutical and agrochemical intermediates [3]. In contrast, other triphenyltin halides (e.g., chloride, bromide) do not facilitate this fluorination pathway because they cannot generate the requisite difluorostannate anion, highlighting the fluoride analog's irreplaceable role in this synthetic transformation [4].

Organofluorine Chemistry Phase-Transfer Catalysis Synthetic Methodology Pharmaceutical Intermediates

Triphenyltin Compounds vs. Diphenyltin Compounds: Class-Level Evidence of Superior Fungicidal Potency (Triphenyltin Moiety is More Toxic)

Comparative studies on the fungicidal properties of organotin compounds consistently demonstrate that triphenyltin derivatives are more potent than diphenyltin analogs against plant and soil pathogenic fungi [1][2]. In one investigation, while all compounds examined were powerful fungicides, the comparison between di- and triphenyl-tin compounds confirmed earlier observations that the latter exhibit higher toxicity [3]. Furthermore, fungicidal activity of triphenyltin compounds was found to be largely independent of the anionic group attached to the tin atom, indicating that the triphenyltin moiety itself is the primary driver of antifungal efficacy [4]. This class-level advantage positions any triphenyltin derivative, including the fluoride, as inherently more active than diorganotin counterparts for biocidal applications.

Fungicidal Activity Structure-Activity Relationship Agricultural Biocides Wood Preservation

Triphenyltin Fluoride (CAS 379-52-2): High-Value Application Scenarios Derived from Differentiated Performance Evidence


Long-Life Marine Antifouling Coatings for High-Fouling Waters

Formulators developing high-performance antifouling paints for vessels operating in tropical or nutrient-rich coastal waters should select triphenyltin fluoride (TPTF) over tributyltin fluoride (TBTF) based on evidence of a 2-fold increase in protection duration (24 months vs. 12 months) when formulated with identical vinyl binders [1]. The compound's hydrolytic stability (rating 4, no reaction with water) ensures predictable leaching kinetics, with a critical leaching rate of 5 μg Sn/cm²/day required to prevent algal fouling [2]. This scenario is particularly relevant for commercial shipping fleets, offshore platforms, and aquaculture infrastructure where extended service intervals directly reduce maintenance costs and dry-docking downtime.

Phase-Transfer Catalyzed Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates

Medicinal and process chemists synthesizing fluorinated drug candidates or agrochemicals should procure triphenyltin fluoride as the essential cocatalyst for solid-liquid phase-transfer catalyzed (PTC) fluorination of alkyl halides and sulfonates using solid KF [3]. This method uniquely leverages the formation of the difluorotriphenylstannate anion ([Ph3SnF2]⁻) to shuttle fluoride ions into the organic phase, enabling efficient synthesis of alkyl fluorides and 1,1-difluoroalkanes from 1,1-bis-triflates [4][5]. No other triphenyltin halide (e.g., chloride, bromide) can substitute in this role, making the fluoride derivative a critical reagent for laboratories focused on introducing fluorine atoms under mild conditions without specialized fluorination equipment.

High-Temperature Biocidal Formulations and Thermally Processed Materials

Manufacturers of biocidal additives for plastics, wood composites, or other materials requiring high-temperature processing (e.g., extrusion, injection molding, thermoset curing) should specify triphenyltin fluoride based on its 2.7-fold higher melting point compared to triphenyltin chloride (>281°C vs. 105°C) and its superior thermal stability (decomposes at 357°C) [6][7]. In contrast, chloride and hydroxide analogs would melt, volatilize, or degrade during typical polymer processing temperatures, leading to loss of active ingredient and potential equipment fouling. Triphenyltin fluoride's high thermal tolerance ensures the biocide remains intact and well-dispersed throughout the manufacturing process and the final product's service life.

Aqueous Fungicidal Formulations Requiring Long-Term Storage Stability

Formulators of agricultural fungicides or wood preservatives intended for aqueous suspension concentrates or water-based application should choose triphenyltin fluoride over triphenyltin chloride based on the definitive difference in hydrolytic stability (no reaction with water under neutral conditions vs. slow reaction and hydrolysis to the hydroxide) . The chloride analog's susceptibility to hydrolysis can lead to active ingredient degradation, formulation pH drift, and unpredictable efficacy during storage or after dilution in spray tanks. Furthermore, the triphenyltin moiety itself confers class-level fungicidal potency superior to diphenyltin alternatives, allowing for lower effective concentrations [8]. Triphenyltin fluoride's hydrolytic inertness therefore ensures consistent, long-term product performance and reduced formulation complexity.

Technical Documentation Hub

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8 linked technical documents
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